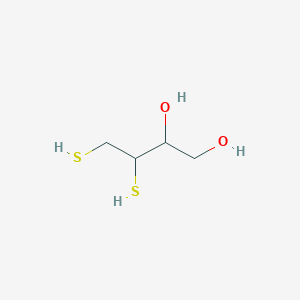
1,2-Butanediol, 3,4-dimercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Butanediol, 3,4-dimercapto- is an organosulfur compound with the molecular formula C4H10O2S2. It is a colorless compound classified as a dithiol and a diol. This compound is known for its reducing properties and is commonly used in various chemical and biological applications.
Preparation Methods
1,2-Butanediol, 3,4-dimercapto- can be synthesized through several methods. One common synthetic route involves the reduction of disulfides to thiols. The compound can be prepared by reacting 2,3-butanediol with hydrogen sulfide in the presence of a catalyst. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
1,2-Butanediol, 3,4-dimercapto- undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, reducing disulfide bonds to thiols.
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen sulfide, oxidizing agents like hydrogen peroxide, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2-Butanediol, 3,4-dimercapto- has numerous scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.
Biology: The compound is employed in the study of protein folding and stability, as it can reduce disulfide bonds in proteins.
Medicine: It is used in the preparation of pharmaceuticals and as a reagent in biochemical assays.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Butanediol, 3,4-dimercapto- involves its ability to act as a reducing agent. The compound reduces disulfide bonds to thiols through thiol-disulfide exchange reactions. This process involves the formation of a stable six-membered ring with an internal disulfide bond, which is then reduced to form the thiol groups. The molecular targets and pathways involved include various enzymes and proteins that contain disulfide bonds .
Comparison with Similar Compounds
1,2-Butanediol, 3,4-dimercapto- is similar to other dithiols and diols, such as dithiothreitol and dithioerythritol. it has unique properties that make it particularly useful in specific applications:
Dithioerythritol: An epimer of dithiothreitol, it has similar reducing properties but different physical and chemical characteristics.
These compounds share similar reducing capabilities but differ in their molecular structures and specific applications .
Properties
CAS No. |
796963-81-0 |
|---|---|
Molecular Formula |
C4H10O2S2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
3,4-bis(sulfanyl)butane-1,2-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(6)4(8)2-7/h3-8H,1-2H2 |
InChI Key |
LHOLVWOLWSNGKW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CS)S)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)


![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)

![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)

![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

